molecular formula C24H25ClN4 B10913701 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10913701
M. Wt: 404.9 g/mol
InChI Key: OVCSTHMHEAHOHZ-UHFFFAOYSA-N
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Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine hydrate with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Substitution reactions: The final step involves the substitution of the pyrazole ring with the desired substituents, including the methyl and dimethylphenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol or tetrahydrofuran).

    Substitution: Nucleophiles (amines, thiols), catalysts (e.g., palladium or copper catalysts), solvent (e.g., dichloromethane or acetonitrile).

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-4-methyl-1H-pyrazole
  • 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-4-methyl-1H-pyrazole
  • 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-4-methyl-1H-pyrazole

Uniqueness: 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to the presence of both 3,4-dimethylphenyl groups and the 4-chloro-1H-pyrazol-1-yl moiety. This specific combination of substituents can influence the compound’s pharmacological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H25ClN4

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H25ClN4/c1-15-6-8-20(10-17(15)3)23-19(5)24(21-9-7-16(2)18(4)11-21)29(27-23)14-28-13-22(25)12-26-28/h6-13H,14H2,1-5H3

InChI Key

OVCSTHMHEAHOHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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